Cas no 621-91-0 (1,4-Dibenzyloxybenzene)

1,4-Dibenzyloxybenzene 化学的及び物理的性質
名前と識別子
-
- 1,4-Bis(benzyloxy)benzene
- quinol dibenzyl ether
- 1,4-Bis(phenylmethoxy)benzene
- Hydroquinone dibenzyl ether
- 1,4-Dibenzyloxybenzene
- 1,4-Di(benzyloxy)benzene
- 1,4-bis-benzyloxy-benzene
- 1,4-Bis-benzyloxy-benzol
- 1,4-Dibenzyloxybenze
- Antioxidant DBH
- Dibenzyloxybenzene
- Hydrochinon-dibenzylaether
- para-bis(benzyloxy)benzene
- p-Dibenzyloxybenzene
- Benzene, 1,4-bis(phenylmethoxy)-
- NSC2206
- Hydrochinon-dibenzylather
- Oprea1_033290
- KSC493O6B
- 1,4-Bis(benzyloxy)benzene #
- P-BIS(BENZYLOXY)BENZENE
- DYULYMCXVSRUPB-UHFFFAOYSA-N
- KM0585
- SBB007939
- STK393945
- AKOS003646445
- NSC-2206
- NSC 2206
- SR-01000395915
- SCHEMBL339813
- EINECS 210-714-6
- W-105035
- D89605
- BS-42427
- SR-01000395915-1
- CS-0064288
- AK-918/41700489
- FT-0606842
- NS00034957
- DTXSID70211161
- F2R27VKV3U
- 621-91-0
- D0159
- MFCD00016875
- AI3-14510
- A833634
-
- MDL: MFCD00016875
- インチ: 1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2
- InChIKey: DYULYMCXVSRUPB-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 2058196
計算された属性
- せいみつぶんしりょう: 290.13100
- どういたいしつりょう: 290.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 18.5
じっけんとくせい
- 色と性状: 銀白色フレーク結晶。
- 密度みつど: 1.3100
- ゆうかいてん: 127.0 to 131.0 deg-C
- ふってん: 441.7±25.0 °C at 760 mmHg
- フラッシュポイント: 173.4±22.7 °C
- 屈折率: 1.6
- PSA: 18.46000
- LogP: 4.84460
- FEMA: 2288
- ようかいせい: アセトンとエーテルに微溶解し、熱アルコール、ベンゼン、クロロベンゼンに溶解する。
1,4-Dibenzyloxybenzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
1,4-Dibenzyloxybenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,4-Dibenzyloxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134928-25g |
Hydroquinone dibenzyl ether |
621-91-0 | 98% | 25g |
¥1353.00 | 2024-05-06 | |
TRC | D422843-100mg |
1,4-Dibenzyloxybenzene |
621-91-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | K52679-5g |
1,4-Dibenzyloxybenzene |
621-91-0 | 97% | 5g |
$150 | 2024-06-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24942-10g |
1,4-Dibenzyloxybenzene, 98% |
621-91-0 | 98% | 10g |
¥599.00 | 2023-03-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24942-250g |
1,4-Dibenzyloxybenzene, 98% |
621-91-0 | 98% | 250g |
¥8687.00 | 2023-03-16 | |
TRC | D422843-50mg |
1,4-Dibenzyloxybenzene |
621-91-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134928-5g |
Hydroquinone dibenzyl ether |
621-91-0 | 98% | 5g |
¥324.00 | 2024-05-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0159-25G |
1,4-Dibenzyloxybenzene |
621-91-0 | >98.0%(GC) | 25g |
¥895.00 | 2024-04-16 | |
BAI LING WEI Technology Co., Ltd. | K14B24942-250g |
1,4-Dibenzyloxybenzene |
621-91-0 | 98% | 250g |
¥8687 | 2023-11-24 | |
abcr | AB147067-5g |
1,4-Dibenzyloxybenzene, 98%; . |
621-91-0 | 98% | 5g |
€56.50 | 2025-02-21 |
1,4-Dibenzyloxybenzene 関連文献
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Talal F. Al-Azemi,Mickey Vinodh,Fatemeh H. Alipour,Abdirahman A. Mohamod Org. Biomol. Chem. 2018 16 7513
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Shinro Yasui,Sachiko Tojo,Tetsuro Majima Org. Biomol. Chem. 2006 4 2969
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3. Synthesis of ubiquinones. Elongation of the heptaprenyl side-chain in ubiquinone-7Shinji Terao,Kaneyoshi Kato,Mitsuru Shiraishi,Hiroshi Morimoto J. Chem. Soc. Perkin Trans. 1 1978 1101
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Changzhou Chen,Dichao Wu,Peng Liu,Haihong Xia,Minghao Zhou,Xinglong Hou,Jianchun Jiang React. Chem. Eng. 2021 6 559
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Hsin-Wei Lin,Clive H. Yen,Han Hsu,Chung-Sung Tan RSC Adv. 2013 3 17222
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6. Continuous reactions in supercritical carbon dioxide: problems, solutions and possible ways forwardXue Han,Martyn Poliakoff Chem. Soc. Rev. 2012 41 1428
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Talal F. Al-Azemi,Abdirahman A. Mohamod,Mickey Vinodh,Fatemeh H. Alipour Org. Chem. Front. 2018 5 10
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Nikolai Kuhnert,Ana Lopez-Periago,Giulia M. Rossignolo Org. Biomol. Chem. 2005 3 524
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Changzhou Chen,Dichao Wu,Peng Liu,Jing Li,Haihong Xia,Minghao Zhou,Jianchun Jiang Green Chem. 2021 23 3090
1,4-Dibenzyloxybenzeneに関する追加情報
1,4-Dibenzyloxybenzene: A Comprehensive Overview
1,4-Dibenzyloxybenzene, also known by its CAS registry number CAS No. 621-91-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C22H24O2, has been extensively studied for its unique properties and potential applications in various industries.
The structure of 1,4-dibenzyloxybenzene consists of a central benzene ring substituted with two benzyloxy groups at the 1 and 4 positions. This arrangement imparts the molecule with a high degree of symmetry, which is often associated with interesting electronic and optical properties. Recent studies have highlighted the importance of such symmetrical structures in enhancing the performance of materials in optoelectronic devices.
From a chemical standpoint, 1,4-dibenzyloxybenzene exhibits notable stability due to the electron-donating nature of the benzyloxy groups. These groups not only stabilize the aromatic ring but also contribute to the compound's ability to act as a versatile building block in organic synthesis. Researchers have demonstrated that this compound can be readily modified to incorporate additional functional groups, making it a valuable precursor for more complex molecules.
In terms of applications, 1,4-dibenzyloxybenzene has found utility in the development of advanced materials such as liquid crystals and organic semiconductors. Its ability to form well-ordered molecular assemblies has been leveraged in the creation of devices with enhanced electronic properties. Recent breakthroughs in this area have been documented in high-impact journals, underscoring the compound's potential in next-generation technologies.
The synthesis of 1,4-dibenzyloxybenzene typically involves nucleophilic aromatic substitution reactions or coupling reactions under specific catalytic conditions. These methods have been optimized over time to improve yield and purity, ensuring that the compound is accessible for both academic and industrial use.
In conclusion, CAS No. 621-91-0, or 1,4-dibenzyloxybenzene, stands as a testament to the ingenuity of modern organic chemistry. Its structural simplicity belies its versatility and potential impact across multiple disciplines. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future advancements in materials science and beyond.
621-91-0 (1,4-Dibenzyloxybenzene) 関連製品
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